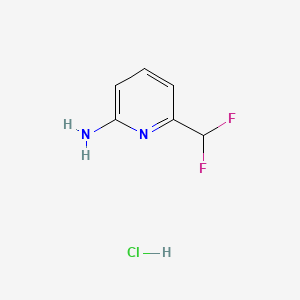

![molecular formula C8H13BrO2S B2586111 1-Bromo-3-propan-2-ylsulfonylbicyclo[1.1.1]pentane CAS No. 2460755-64-8](/img/structure/B2586111.png)

1-Bromo-3-propan-2-ylsulfonylbicyclo[1.1.1]pentane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

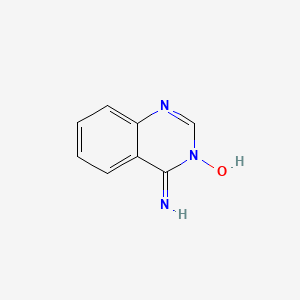

“1-Bromo-3-propan-2-ylsulfonylbicyclo[1.1.1]pentane” is a chemical compound with the CAS Number: 2460755-64-8 . It has a molecular weight of 253.16 and a melting point of 137-138 . The compound is a derivative of bicyclo[1.1.1]pentane , which is an organic compound and the simplest member of the bicyclic bridged compounds family .

Molecular Structure Analysis

The molecular structure of bicyclo[1.1.1]pentane consists of three rings of four carbon atoms each . It is a highly strained molecule . The specific structure of “1-Bromo-3-propan-2-ylsulfonylbicyclo[1.1.1]pentane” includes a bromo group and a propan-2-ylsulfonyl group attached to the bicyclo[1.1.1]pentane core .Physical And Chemical Properties Analysis

“1-Bromo-3-propan-2-ylsulfonylbicyclo[1.1.1]pentane” has a molecular weight of 253.16 and a melting point of 137-138 . The compound is a derivative of bicyclo[1.1.1]pentane , which is a hydrocarbon with formula C5H8 .Applications De Recherche Scientifique

Applications of 1-Bromo-3-propan-2-ylsulfonylbicyclo[1.1.1]pentane

Molecular Rods in Materials Science: Bicyclo[1.1.1]pentane derivatives, including 1-Bromo-3-propan-2-ylsulfonylbicyclo[1.1.1]pentane, have been utilized as molecular rods in materials science. These structures serve as rigid, linear components in the construction of complex materials, contributing to the stability and specificity of molecular interactions within the material .

Supramolecular Linker Units: The compound’s unique geometry makes it an excellent candidate for supramolecular linker units. These linkers are crucial in the formation of larger supramolecular assemblies, which have applications ranging from drug delivery systems to the development of new materials .

Liquid Crystals: Due to its structural properties, 1-Bromo-3-propan-2-ylsulfonylbicyclo[1.1.1]pentane can be used in the design of liquid crystals. These substances exhibit a phase of matter that has properties between those of conventional liquids and solid crystals, which is valuable in display technology .

FRET Sensors: The compound is also applicable in the creation of Förster Resonance Energy Transfer (FRET) sensors. FRET sensors are used to detect biological interactions at a molecular level, which is essential for understanding biological processes and developing diagnostic tools .

Metal–Organic Frameworks (MOFs): 1-Bromo-3-propan-2-ylsulfonylbicyclo[1.1.1]pentane can be incorporated into metal–organic frameworks. MOFs are porous materials that have high surface areas and are used for gas storage, separation, and catalysis .

Bioisostere in Drug Discovery: The bicyclo[1.1.1]pentane motif, part of the compound’s structure, is a valuable bioisostere in drug discovery. It can replace internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes, potentially improving the solubility, potency, and metabolic stability of drug molecules .

Homolytic Aromatic Alkylation: This compound has been used in homolytic aromatic alkylation protocols. Such protocols are significant in the synthesis of complex organic molecules, which can lead to the development of new pharmaceuticals and materials .

Analytical Chemistry: In analytical chemistry, 1-Bromo-3-propan-2-ylsulfonylbicyclo[1.1.1]pentane can be used as a standard or reference compound in various chromatographic techniques to help identify and quantify other substances .

Orientations Futures

Bicyclo[1.1.1]pentanes have been demonstrated to be bioisosteres of the phenyl ring . The difficulty in their large-scale preparation is still a problem, but recent advances in synthetic chemistry have made it possible to produce these compounds in larger quantities . This could potentially lead to the increased use of these compounds in drug discovery and other applications .

Propriétés

IUPAC Name |

1-bromo-3-propan-2-ylsulfonylbicyclo[1.1.1]pentane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrO2S/c1-6(2)12(10,11)8-3-7(9,4-8)5-8/h6H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQYQCXKZFMOAMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C12CC(C1)(C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-propan-2-ylsulfonylbicyclo[1.1.1]pentane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-[(5-Chloro-2H-indazol-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2586035.png)

![N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2586036.png)

![4-fluoro-2-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2586037.png)

![(3S,5S,8R,9S,10S,13S,14S)-17-iodo-10,13-dimethyl-2,3,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B2586038.png)

![3-[(Z)-3-chlorobut-2-enyl]-2-methyl-4-oxo-1H-quinoline-6-carboxylic acid](/img/no-structure.png)

![5-allyl-N-(4-methylthiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2586048.png)